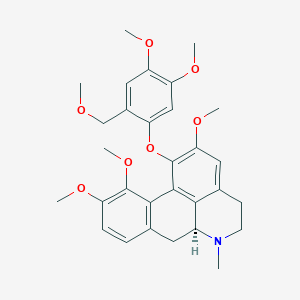

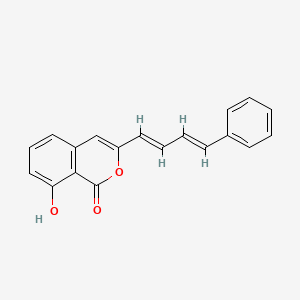

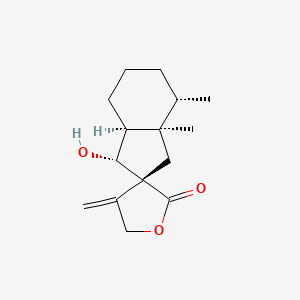

![molecular formula C60H94O16 B1246778 (3S)-3-[(2S,3R,5S)-5-[(2R)-3-[(1S,3R,5S,7R,9S,11R,14R,16S,17S,18R,20S,21S,22Z,25R,27S,29R,31S,34R,35S,37R,39S,41R)-17,34-二羟基-11-[(E,4R)-5-羟基-2,4-二甲基戊-2-烯基]-9,18,21,27,29,34-六甲基-12-亚甲基-2,6,10,15,19,26,30,36,40-壬氧壬环[23.18.0.03,20.05,18.07,16.09,14.027,41.029,39.031,37]四十四烷-22-烯-35-基]-2-羟基丙基]-3-甲基氧杂环丁烷-2-基]丁酸](/img/structure/B1246778.png)

(3S)-3-[(2S,3R,5S)-5-[(2R)-3-[(1S,3R,5S,7R,9S,11R,14R,16S,17S,18R,20S,21S,22Z,25R,27S,29R,31S,34R,35S,37R,39S,41R)-17,34-二羟基-11-[(E,4R)-5-羟基-2,4-二甲基戊-2-烯基]-9,18,21,27,29,34-六甲基-12-亚甲基-2,6,10,15,19,26,30,36,40-壬氧壬环[23.18.0.03,20.05,18.07,16.09,14.027,41.029,39.031,37]四十四烷-22-烯-35-基]-2-羟基丙基]-3-甲基氧杂环丁烷-2-基]丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3S)-3-[(2S,3R,5S)-5-[(2R)-3-[(1S,3R,5S,7R,9S,11R,14R,16S,17S,18R,20S,21S,22Z,25R,27S,29R,31S,34R,35S,37R,39S,41R)-17,34-dihydroxy-11-[(E,4R)-5-hydroxy-2,4-dimethylpent-2-enyl]-9,18,21,27,29,34-hexamethyl-12-methylidene-2,6,10,15,19,26,30,36,40-nonaoxanonacyclo[23.18.0.03,20.05,18.07,16.09,14.027,41.029,39.031,37]tritetracont-22-en-35-yl]-2-hydroxypropyl]-3-methyloxolan-2-yl]butanoic acid is a natural product found in Gambierdiscus toxicus with data available.

科学研究应用

前列腺素的手性构件块

Valiullina 等人(2019 年)的研究深入探讨了前列腺素的手性 7-氧杂双环[2.2.1]庚烷构件块的合成。他们的工作概述了形成特定环状化合物的逐步路线,说明了合成复杂分子的复杂性,这些分子可能是您提到的化合物的类似物或相关化合物 (Valiullina 等,2019)。

雄甾酮衍生物作为抑制剂

Djigoué 等人(2012 年)探索了两种雄甾酮衍生物,突出了它们作为雄激素生物合成抑制剂的作用。这项研究展示了复杂有机化合物的潜在医学和生化应用,提供了有关如何将类似化合物用于药物开发的见解 (Djigoué 等,2012)。

吗啉衍生物中的杂环支架

Pandey 等人(2012 年)专注于使用设计的支架,二甲基[(2R,3R,5S)-5-苯基吗啉-2,3-二基]二乙酸酯,合成有价值的杂环构件块。这项研究展示了复杂有机分子在创建药理学相关结构方面的多功能性 (Pandey 等,2012)。

紫杉醇的合成

Martin 和 Thomas(2012 年)开发了紫杉醇 D 的合成方法,紫杉醇 D 是一种具有显着抗肿瘤活性的化合物,展示了可用于创建生物活性分子的复杂合成路线。这项工作可能为合成其他具有潜在治疗应用的复杂有机分子提供一个框架 (Martin 和 Thomas,2012)。

苯丙酰酯的抑制效应

Ding 等人(2010 年)对来自加拿大蚤草的苯丙酰酯及其对儿茶酚胺分泌的抑制作用的研究强调了复杂有机分子可以表现出的生物活性,暗示了您的化合物在理解细胞机制方面的潜在研究应用 (Ding 等,2010)。

属性

产品名称 |

(3S)-3-[(2S,3R,5S)-5-[(2R)-3-[(1S,3R,5S,7R,9S,11R,14R,16S,17S,18R,20S,21S,22Z,25R,27S,29R,31S,34R,35S,37R,39S,41R)-17,34-dihydroxy-11-[(E,4R)-5-hydroxy-2,4-dimethylpent-2-enyl]-9,18,21,27,29,34-hexamethyl-12-methylidene-2,6,10,15,19,26,30,36,40-nonaoxanonacyclo[23.18.0.03,20.05,18.07,16.09,14.027,41.029,39.031,37]tritetracont-22-en-35-yl]-2-hydroxypropyl]-3-methyloxolan-2-yl]butanoic acid |

|---|---|

分子式 |

C60H94O16 |

分子量 |

1071.4 g/mol |

IUPAC 名称 |

(3S)-3-[(2S,3R,5S)-5-[(2R)-3-[(1S,3R,5S,7R,9S,11R,14R,16S,17S,18R,20S,21S,22Z,25R,27S,29R,31S,34R,35S,37R,39S,41R)-17,34-dihydroxy-11-[(E,4R)-5-hydroxy-2,4-dimethylpent-2-enyl]-9,18,21,27,29,34-hexamethyl-12-methylidene-2,6,10,15,19,26,30,36,40-nonaoxanonacyclo[23.18.0.03,20.05,18.07,16.09,14.027,41.029,39.031,37]tritetracont-22-en-35-yl]-2-hydroxypropyl]-3-methyloxolan-2-yl]butanoic acid |

InChI |

InChI=1S/C60H94O16/c1-31(19-32(2)29-61)20-42-34(4)22-48-57(8,75-42)28-45-54(72-48)55(65)60(11)50(70-45)27-44-53(76-60)33(3)13-12-14-40-39(68-44)15-16-46-58(9,73-40)30-59(10)49(71-46)26-43-41(74-59)17-18-56(7,66)47(69-43)25-37(62)24-38-21-35(5)52(67-38)36(6)23-51(63)64/h12-13,19,32-33,35-50,52-55,61-62,65-66H,4,14-18,20-30H2,1-3,5-11H3,(H,63,64)/b13-12-,31-19+/t32-,33+,35-,36+,37-,38+,39+,40-,41+,42-,43-,44-,45-,46-,47+,48-,49+,50+,52+,53+,54-,55+,56-,57+,58+,59-,60+/m1/s1 |

InChI 键 |

PLNXKBYHTXJJIY-CBPSNARZSA-N |

手性 SMILES |

C[C@@H]1C[C@H](O[C@@H]1[C@@H](C)CC(=O)O)C[C@H](C[C@H]2[C@](CC[C@H]3[C@H](O2)C[C@H]4[C@](O3)(C[C@]5([C@H](O4)CC[C@H]6[C@H](O5)C/C=C\[C@@H]([C@H]7[C@H](O6)C[C@H]8[C@](O7)([C@H]([C@H]9[C@H](O8)C[C@]1([C@H](O9)CC(=C)[C@H](O1)C/C(=C/[C@@H](C)CO)/C)C)O)C)C)C)C)(C)O)O |

规范 SMILES |

CC1CC(OC1C(C)CC(=O)O)CC(CC2C(CCC3C(O2)CC4C(O3)(CC5(C(O4)CCC6C(O5)CC=CC(C7C(O6)CC8C(O7)(C(C9C(O8)CC1(C(O9)CC(=C)C(O1)CC(=CC(C)CO)C)C)O)C)C)C)C)(C)O)O |

同义词 |

gambieric acid B |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

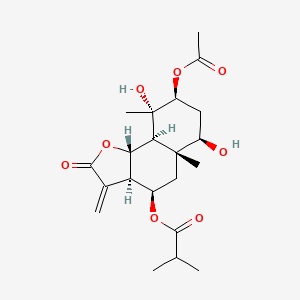

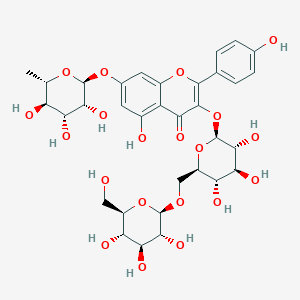

![(2E,4E)-N-[(1S,5S,6R)-5-hydroxy-5-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-7-methylocta-2,4-dienamide](/img/structure/B1246700.png)

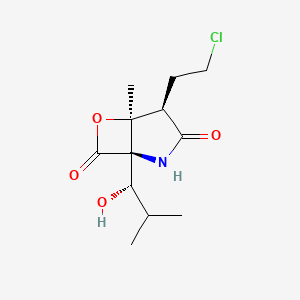

![(1S,6S,7R,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone](/img/structure/B1246705.png)